molecular formula C21H25ClN2O4S B12413234 N-Desmethyl Diltiazem-d3 Hydrochloride

N-Desmethyl Diltiazem-d3 Hydrochloride

Cat. No.: B12413234
M. Wt: 440.0 g/mol
InChI Key: GIYQYIVUHPJUHS-RSHVOGJVSA-N
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Description

N-Desmethyl Diltiazem-d3 Hydrochloride is a metabolite of Diltiazem, an antianginal and antihypertensive pharmaceutical. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diltiazem-d3 Hydrochloride involves the demethylation of Diltiazem. This process typically employs cytochrome P450 (CYP) isoforms such as CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s consistency and purity. Techniques such as liquid chromatography coupled with mass spectrometry (LCMS/MS) are used for quantification and validation .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Diltiazem-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve solvents like acetonitrile and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

N-Desmethyl Diltiazem-d3 Hydrochloride exerts its effects by inhibiting calcium influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to decreased vascular resistance, increased cardiac output, and a slight decrease or no change in heart rate . The compound primarily targets calcium channels, affecting pathways involved in cardiovascular regulation.

Comparison with Similar Compounds

Uniqueness: N-Desmethyl Diltiazem-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological matrices, providing insights into the metabolism and bioavailability of Diltiazem .

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

440.0 g/mol

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[2-(trideuteriomethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride

InChI

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i2D3;

InChI Key

GIYQYIVUHPJUHS-RSHVOGJVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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